1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-3,5-DIMETHYLPIPERIDINE
Overview
Description
1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-3,5-dimethylpiperidine is a complex organic compound that features a piperidine ring substituted with a fluorobenzoyl group and a dimethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-3,5-dimethylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-fluorobenzoyl chloride: This is achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of piperidine: The 3-fluorobenzoyl chloride is then reacted with piperidine to form 1-(3-fluorobenzoyl)piperidine.
Formation of 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid: This intermediate is obtained by carboxylation of the acylated piperidine.
Coupling with 3,5-dimethylpiperidine: The final step involves coupling 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid with 3,5-dimethylpiperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, altering their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
1-(3-Fluorobenzoyl)piperidine: Lacks the additional dimethylpiperidine moiety.
4-(4-Fluorobenzoyl)piperidine: Similar structure but with different substitution patterns.
Uniqueness
1-[1-(3-Fluorobenzoyl)piperidine-4-carbonyl]-3,5-dimethylpiperidine is unique due to its dual piperidine rings and the presence of both fluorobenzoyl and dimethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[1-(3-fluorobenzoyl)piperidin-4-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-14-10-15(2)13-23(12-14)19(24)16-6-8-22(9-7-16)20(25)17-4-3-5-18(21)11-17/h3-5,11,14-16H,6-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEMMKMGBDGGPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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